N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide is a synthetic organic compound with a multifaceted structure that combines elements of furan, quinoline, and benzene sulfonamide. Known for its versatility, this compound has found applications across various scientific fields, from chemistry to biology and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide involves several steps:
Formation of the tetrahydroquinoline core: : A common approach involves the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroquinoline.
Introduction of the furan-2-carbonyl group: : This step typically involves the acylation of the tetrahydroquinoline core using furan-2-carbonyl chloride or an equivalent reagent under basic conditions.
Attachment of the dimethoxybenzene sulfonamide: : Finally, the compound is completed by sulfonylation, using reagents like 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Industrial Production Methods
Industrial production may adapt the above synthesis steps to larger scales, optimizing reaction conditions and using continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at various positions, especially on the furan ring and the tetrahydroquinoline core.
Reduction: : Hydrogenation reactions can reduce the double bonds in the furan and quinoline structures.
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or potassium permanganate.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid.
Major Products Formed
Oxidation: Corresponding quinoline oxides or furan oxides.
Reduction: Fully hydrogenated tetrahydroquinoline and furan rings.
Substitution: Halogenated or nitro derivatives of the compound.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide is valuable in:
Chemistry: : Used as a building block for creating more complex molecules and studying reaction mechanisms.
Biology: : Explored for its potential as an enzyme inhibitor or a probe for biological pathways.
Medicine: : Investigated for its pharmacological properties, potentially as an anti-inflammatory or anticancer agent.
Industry: : Employed in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets:
Enzymes: : It can bind to and inhibit enzymes involved in key biological pathways.
Receptors: : Potentially interacts with cell surface receptors, modulating cellular responses.
Pathways: : Influences signaling pathways, impacting cellular functions such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparing N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide with similar compounds highlights its uniqueness:
Similar Compounds: : Include other furan-carbonyl and quinoline derivatives like furan-2-carbonyl-7-aminoquinoline and 3,4-dimethoxybenzenesulfonamide derivatives.
Uniqueness: : The combination of furan, tetrahydroquinoline, and dimethoxybenzenesulfonamide in one molecule provides a distinctive set of chemical properties and biological activities.
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Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-19-10-9-17(14-21(19)29-2)31(26,27)23-16-8-7-15-5-3-11-24(18(15)13-16)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVZGCQNBGBTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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